1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one
Overview
Description
1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one typically involves the reaction of 3-aminopiperidine with a suitable phenylprop-2-en-1-one derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The reaction may also require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesis platforms. These methods allow for the production of larger quantities of the compound with higher purity and yield. The use of advanced purification techniques, such as chromatography, may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as Alzheimer’s or cancer.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyrrolidine-3-amine derivatives: These compounds also contain piperidine groups and have shown similar biological activities.
Indole derivatives: Compounds with indole structures that exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(E)-1-(3-aminopiperidin-1-yl)-3-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-13-7-4-10-16(11-13)14(17)9-8-12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11,15H2/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDXBZBVPUBIBU-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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